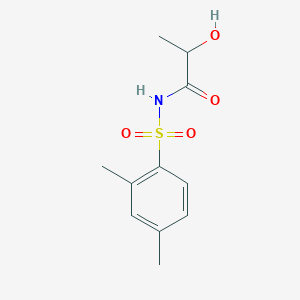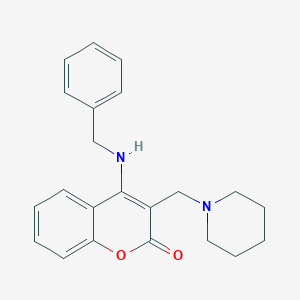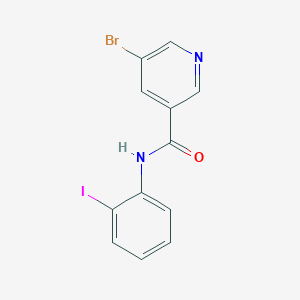![molecular formula C20H19N3O5 B273784 N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B273784.png)
N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide, also referred to as NVP-BEZ235, is a chemical compound that has gained significant attention in the field of cancer research. It is a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are two critical signaling pathways involved in cell growth, proliferation, and survival.
Mécanisme D'action
NVP-BEZ235 targets the N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide/mTOR signaling pathway, which is frequently dysregulated in cancer. N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide is a lipid kinase that plays a crucial role in cell growth and survival by activating downstream signaling pathways, including mTOR. mTOR is a serine/threonine kinase that regulates protein synthesis, cell growth, and metabolism. NVP-BEZ235 inhibits both N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide and mTOR, thereby blocking the downstream signaling pathways and inhibiting cancer cell growth and survival.
Biochemical and Physiological Effects:
NVP-BEZ235 has been shown to have several biochemical and physiological effects. It inhibits cell growth and proliferation by inducing cell cycle arrest and apoptosis. In addition, it has been found to decrease glucose uptake and metabolism in cancer cells, which may contribute to its anticancer effects. NVP-BEZ235 has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NVP-BEZ235 in lab experiments is its dual inhibition of N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide and mTOR, which makes it a potent inhibitor of cancer cell growth and survival. However, NVP-BEZ235 has some limitations as well. It is a relatively new compound, and its long-term effects and toxicity are not yet fully understood. In addition, its effectiveness may vary depending on the cancer type and genetic background of the patient.
Orientations Futures
There are several future directions for research on NVP-BEZ235. One area of interest is the development of combination therapies that can enhance its anticancer effects. For example, combining NVP-BEZ235 with other inhibitors of the N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide/mTOR pathway or with chemotherapy drugs may improve its efficacy. Another area of research is the identification of biomarkers that can predict patient response to NVP-BEZ235. This could help identify patients who are most likely to benefit from treatment with NVP-BEZ235. Finally, further studies are needed to understand the long-term effects and toxicity of NVP-BEZ235, which will be essential for its clinical development as a cancer therapy.
Conclusion:
N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide, or NVP-BEZ235, is a promising dual inhibitor of the N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide/mTOR pathway that has shown potential as an anticancer agent. Its ability to inhibit cancer cell growth and survival, induce apoptosis, and inhibit angiogenesis make it an attractive candidate for cancer therapy. However, further research is needed to fully understand its long-term effects and toxicity, as well as to identify biomarkers that can predict patient response to treatment. Overall, NVP-BEZ235 represents a significant advancement in cancer research and may have a significant impact on cancer treatment in the future.
Méthodes De Synthèse
The synthesis of NVP-BEZ235 involves several steps, starting with the reaction between 4-nitrobenzaldehyde and morpholine to form 4-nitrobenzylmorpholine. This intermediate then undergoes a Knoevenagel condensation reaction with 2-(4-chlorobenzoyl)benzoic acid to yield NVP-BEZ235. The final product is obtained after purification and isolation through column chromatography.
Applications De Recherche Scientifique
NVP-BEZ235 has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, NVP-BEZ235 has demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. This makes it an attractive candidate for cancer therapy.
Propriétés
Nom du produit |
N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide |
|---|---|
Formule moléculaire |
C20H19N3O5 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-[(E)-3-morpholin-4-yl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H19N3O5/c24-19(16-4-2-1-3-5-16)21-18(20(25)22-10-12-28-13-11-22)14-15-6-8-17(9-7-15)23(26)27/h1-9,14H,10-13H2,(H,21,24)/b18-14+ |
Clé InChI |
MQSADOJEJGOUSF-NBVRZTHBSA-N |
SMILES isomérique |
C1COCCN1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)




![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)
![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)

![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)